REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].C1N2CN3CN(C2)CN1C3.[C:20](O)(C(F)(F)F)=[O:21]>>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([F:8])[C:3]=1[OH:9])[CH:20]=[O:21]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)O
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuum
|
Type
|
WASH
|
Details
|
The mixture was washed with an aqueous solution of NaHCO3 (sat.)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=O)C=C(C1O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |